molecular formula C13H21ClO4 B6322564 1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester CAS No. 2088943-08-0

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester

Cat. No. B6322564
CAS RN: 2088943-08-0
M. Wt: 276.75 g/mol
InChI Key: NBCBQQZMBMXIDG-UHFFFAOYSA-N
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Description

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester, otherwise known as 1-Chloro-1,2-cyclopropanedicarboxylic acid bis(tert-butyl)ester, is an organic compound with the chemical formula C11H18ClO4. It is a colorless, crystalline solid with a melting point of 74°C and a boiling point of 156°C. 1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is used in a variety of scientific applications, including synthetic organic chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is a versatile compound that can be used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also used as a chromatographic stationary phase in analytical chemistry and as a fluorescent marker in biochemistry.

Mechanism of Action

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester acts as a Lewis acid, which means it can donate a pair of electrons to a Lewis base, such as a nucleophile. This enables it to catalyze various organic reactions, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on the body.

Advantages and Limitations for Lab Experiments

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is a useful reagent for many organic synthesis reactions. It has a low melting point and is easily soluble in organic solvents, making it easy to use in the laboratory. It is also relatively inexpensive and widely available. One limitation of using 1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester is that it is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester has a wide range of applications in synthetic organic chemistry, analytical chemistry, and biochemistry. Future research could focus on exploring new applications for this compound, such as in the synthesis of new pharmaceuticals or in the development of new analytical techniques. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, research could be done to improve the synthesis method and increase the yield of the reaction.

Synthesis Methods

1-Chloro-1,2-cyclopropanedicarboxylic acid 1,2-bis(tert-butyl)ester can be synthesized by reacting 1-chloro-1,2-cyclopropanedicarboxylic acid with tert-butyl alcohol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The product is then purified by distillation and recrystallization.

properties

IUPAC Name

ditert-butyl 1-chlorocyclopropane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClO4/c1-11(2,3)17-9(15)8-7-13(8,14)10(16)18-12(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBQQZMBMXIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1-chlorocyclopropane-1,2-dicarboxylate

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